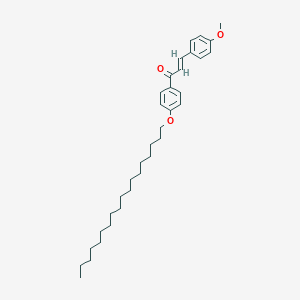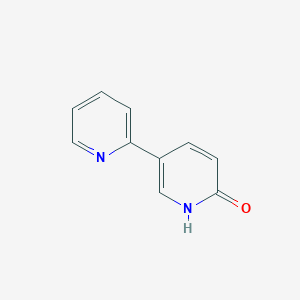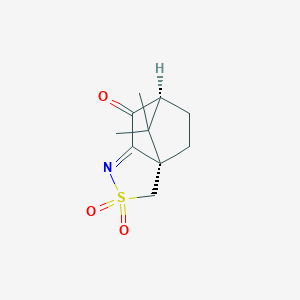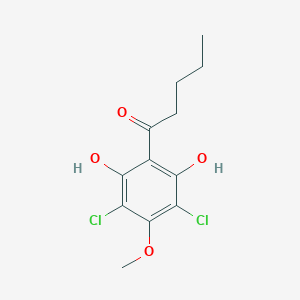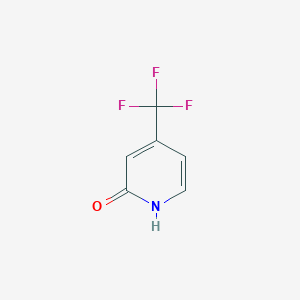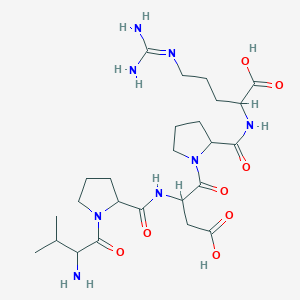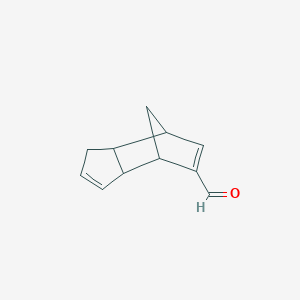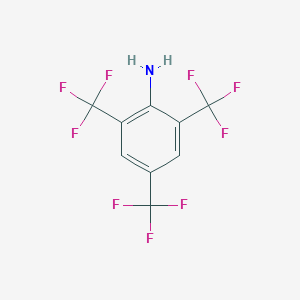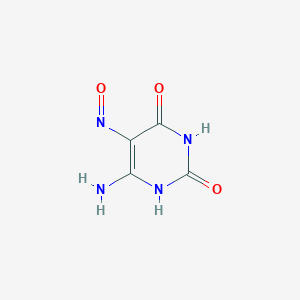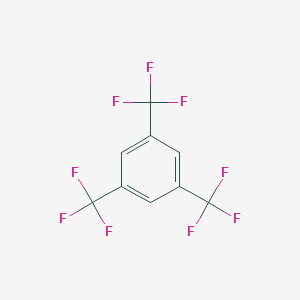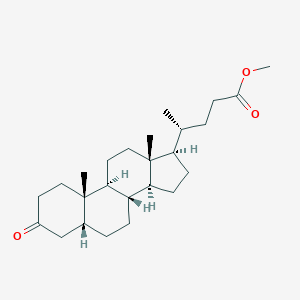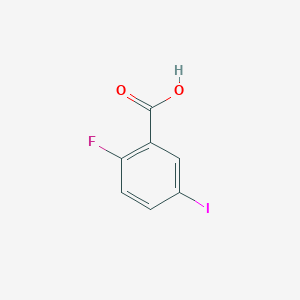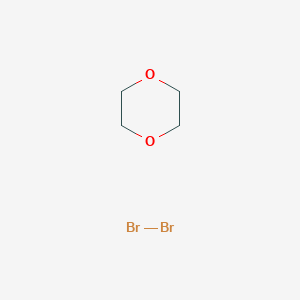
ジオキサンジブロミド
概要
説明
Dioxane dibromide is a chemical compound with the molecular formula C₄H₈O₂Br₂. It is an orange solid with a melting point of 61-62°C. This compound is known for its use as a brominating agent in organic synthesis, particularly for the selective bromination of various substrates under mild conditions .
科学的研究の応用
Dioxane dibromide has several applications in scientific research:
Organic Synthesis: It is widely used as a brominating agent for the selective bromination of various organic compounds.
Pharmaceuticals: Brominated compounds synthesized using dioxane dibromide can serve as intermediates in the production of pharmaceuticals.
Industrial Chemistry: It is used in the synthesis of various industrial chemicals, including photosensitizers and chemotherapeutic agents.
作用機序
Target of Action
Dioxane dibromide, also known as 1,4-dioxane or molecular bromine, primarily targets organic compounds with double bonds, such as substituted coumarins . The compound’s role is to act as a brominating agent, introducing bromine atoms into the target molecules .
Mode of Action
Dioxane dibromide interacts with its targets through a process known as bromination . In this process, bromine atoms from dioxane dibromide are added to the target molecules, specifically at the sites of double bonds . This results in the formation of brominated derivatives of the target molecules .
Biochemical Pathways
The bromination of target molecules by dioxane dibromide affects various biochemical pathways. For instance, brominated coumarins, which are products of the interaction between dioxane dibromide and coumarins, serve as important synthetic precursors of furocoumarins and dihydrofurocoumarins . These compounds are widely used as photosensitizers and chemotherapeutic agents to combat skin diseases .
Pharmacokinetics
It’s known that the compound is used in solvent-free conditions, suggesting that it may have good bioavailability .
Result of Action
The primary result of dioxane dibromide’s action is the formation of brominated derivatives of the target molecules . These derivatives have various applications, including their use in the synthesis of photosensitizers and chemotherapeutic agents .
Action Environment
The action of dioxane dibromide is influenced by various environmental factors. For instance, the compound has been successfully used for selective α-bromination of substituted acetophenones by using dioxane as a solvent at room temperature . Moreover, it has been used for the selective synthesis of α-bromo and α,α-dibromoalkanones supported on silica gel under solvent-free conditions and microwave irradiation . These examples suggest that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, the presence of a solvent, and the use of a supporting material .
準備方法
Synthetic Routes and Reaction Conditions: Dioxane dibromide is typically prepared by the reaction of bromine with dioxane. The process involves adding bromine dropwise to ice-cold dioxane, resulting in the formation of an orange-colored solid. The reaction mixture is then kept at room temperature for a further two hours. The product is filtered, washed with dioxane, and dried under reduced pressure .
Industrial Production Methods: While specific industrial production methods for dioxane dibromide are not extensively documented, the laboratory preparation method can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure the safety and purity of the product.
化学反応の分析
Types of Reactions: Dioxane dibromide primarily undergoes bromination reactions. It is used for the selective α-bromination of substituted acetophenones and the synthesis of α-bromo and α,α-dibromoalkanones .
Common Reagents and Conditions:
Solvent-Free Conditions: Dioxane dibromide can be used under solvent-free conditions for the bromination of various substrates.
Microwave Irradiation: It is also effective under microwave irradiation, which can enhance reaction rates and selectivity.
Major Products:
α-Bromo and α,α-Dibromoalkanones: These are common products formed from the bromination of acetophenones and other substrates using dioxane dibromide.
類似化合物との比較
N-Bromosuccinimide (NBS): Another brominating agent used for selective bromination.
Copper Dibromide: Used for bromination under different conditions.
Uniqueness: Dioxane dibromide is unique due to its ability to perform selective bromination under mild and solvent-free conditions. It is also effective under microwave irradiation, which is not common for all brominating agents .
特性
IUPAC Name |
1,4-dioxane;molecular bromine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLTUUJDCNTTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.BrBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935070 | |
| Record name | Bromine--1,4-dioxane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15481-39-7 | |
| Record name | 1,4-Dioxane, compd. with bromine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15481-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxane dibromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromine--1,4-dioxane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromine - 1,4-Dioxane Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



